1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound classified within the indole derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its structure includes a benzyl group, an ethyl group, and an indole moiety, contributing to its pharmacological relevance.
The compound can be synthesized through various organic reactions involving starting materials such as 1-methyl-1H-indole-3-carboxylic acid, benzylamine, and ethyl isocyanate. These precursors are readily available in chemical supply stores and can be utilized in laboratory settings for synthesis.
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea falls under the category of indole derivatives, which are known for their diverse biological activities. Indoles are bicyclic structures that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea generally involves the following steps:
The typical reaction conditions include refluxing in solvents such as dichloromethane or toluene. Purification is often achieved via column chromatography to isolate the desired product.
Industrial Production: For large-scale synthesis, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. Optimization of parameters like temperature and pressure is crucial for maximizing production output.
The molecular formula of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is C_{19}H_{22}N_{2}O. The structure features:
The compound's molecular weight is approximately 306.39 g/mol. The structural representation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for detailed insights into its conformation and bonding interactions .
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can undergo several types of reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines, thiols) | Presence of suitable catalyst |
The major products from these reactions include:
The mechanism of action for 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with various biological targets:
This compound may modulate cell signaling pathways, influencing gene expression and cellular metabolism. Notably, indole derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation, making them significant in cancer research .
Experimental studies indicate that this compound can affect enzyme activity related to cancer progression and inflammatory responses, suggesting potential therapeutic applications in oncology and immunology .
The physical properties of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea include:
Chemical properties involve its stability under various conditions, solubility in organic solvents like dichloromethane and ethanol, and reactivity towards nucleophiles and electrophiles.
Thermal stability assessments and solubility tests are essential for understanding its behavior under different environmental conditions .
The applications of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea span several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for therapeutic applications against various diseases.
Industry: Used in developing new materials and pharmaceuticals .
Computer-aided drug design (CADD) methodologies have been instrumental in developing dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes represent convergent nodes within the arachidonic acid cascade: 5-LOX initiates leukotriene biosynthesis (pro-inflammatory mediators), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Simultaneous inhibition provides synergistic anti-inflammatory effects by reducing pro-inflammatory lipid mediators while preserving pro-resolving pathways, thereby mitigating substrate shunting observed with single-target approaches [1].
Molecular docking simulations position the indole-urea scaffold within complementary regions of both enzyme active sites. For 5-LOX, the 1-methylindole moiety engages in π-π stacking with His^{154} (human numbering) in the catalytic domain, while the urea linker forms hydrogen bonds with Gln^{363}. In sEH, the benzyl-ethyl substituted urea nitrogen coordinates with the catalytic dyad (Asp^{335}/Tyr^{466}), and the indole nitrogen hydrogen-bonds with Gln^{384} [1] [2]. Free energy perturbation (FEP) calculations further quantify binding energetics, revealing a ΔG_{bind} of -9.8 kcal/mol for 5-LOX and -10.2 kcal/mol for sEH—consistent with submicromolar inhibition [2].
Table 1: Computational Binding Metrics for Dual Inhibition
Target | Key Interactions | ΔG_{bind} (kcal/mol) | Predicted IC_{50} (μM) |
---|---|---|---|
5-LOX | His^{154} π-stacking, Gln^{363} H-bond | -9.8 | 0.45 |
sEH | Asp^{335}/Tyr^{466} coordination, Gln^{384} H-bond | -10.2 | 0.38 |
Virtual screening of indole-urea analogs prioritized compounds with balanced electrostatic potential maps overlapping both 5-LOX and sEH binding pockets. Molecular dynamics (200 ns simulations) confirmed complex stability, with root-mean-square deviation (RMSD) values <2.0 Å for both targets, indicating minimal ligand drift [1] [2].
Structural hybridization integrates pharmacophoric elements from validated inhibitors into single chemical entities. The 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea scaffold merges three critical domains:
Linker exploration proved decisive in optimizing polypharmacology. Replacing acyl hydrazones (e.g., in ATX inhibitor prototypes) with urea improved hydrophobic pocket occupancy in ATX by 38%, evidenced by surface plasmon resonance. The urea’s conformational flexibility enabled optimal vectoring to accessory hydrophobic channels in sEH and 5-LOX [8].
Table 2: Impact of Indole N-Substituents on Target Engagement
Indole N-Substituent | 5-LOX IC_{50} (μM) | sEH IC_{50} (μM) | ATX IC_{50} (μM) |
---|---|---|---|
Hydrogen | 1.45 | 1.92 | >10 |
Methyl | 0.61 | 0.53 | 3.2 |
Benzyl | 0.47 | 0.49 | 2.8 |
Ethyl | 0.52 | 0.57 | 1.9 |
Notably, benzyl/ethyl substitution at the urea nitrogen (as opposed to dialkyl groups) enhanced steric complementarity with the 5-LOX substrate entry channel, reducing inhibitory IC_{50} from 1.45 μM (unsubstituted) to 0.47 μM. This modification concurrently improved solubility by disrupting crystalline packing [5] [8].
Fragment-based drug design (FBDD) dissects the target compound into minimal binding elements:
Thermodynamic profiling via isothermal titration calorimetry (ITC) revealed the 1-methylindole fragment binds 5-LOX with ΔH = -4.2 kcal/mol, indicating favorable enthalpy-driven interactions. Linking this fragment to the urea moiety via position C3 improved binding entropy (TΔS = +2.1 kcal/mol) through reduced desolvation penalties [8] [10].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1